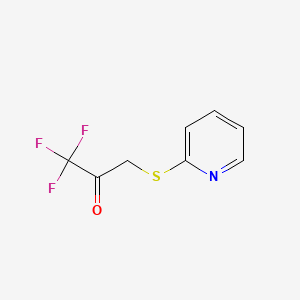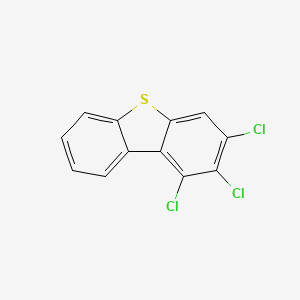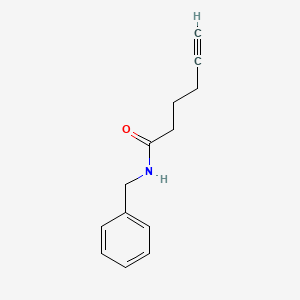![molecular formula C9H10O3 B14283555 1-[2-(Hydroxymethoxy)phenyl]ethan-1-one CAS No. 120519-66-6](/img/structure/B14283555.png)
1-[2-(Hydroxymethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethoxy)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-6-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 1-[2-(hydroxymethoxy)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Hydroxymethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(Hydroxymethoxy)phenyl]ethan-1-one can be compared with other similar compounds such as:
2-Hydroxyacetophenone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Hydroxy-5-methoxyacetophenone: Similar structure but with the methoxy group in a different position, affecting its chemical behavior.
2-Hydroxy-1-phenylethanone: Lacks the methoxy group and has a different substitution pattern on the aromatic ring.
Properties
CAS No. |
120519-66-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-[2-(hydroxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5,10H,6H2,1H3 |
InChI Key |
ZNKKJRTWXLNKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


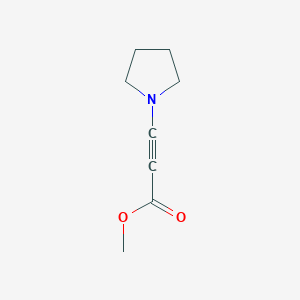
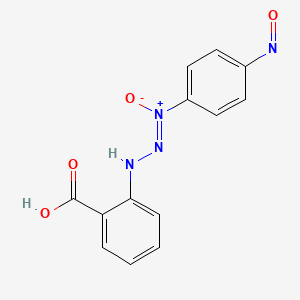
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)


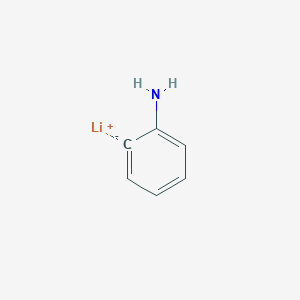
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
